Rislenemdaz
Overview
Description
Rislenemdaz, also known by its developmental code names CERC-301 and MK-0657, is a small-molecule antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is specifically selective for the GluN2B subunit of the NMDA receptor, which is predominantly found in the spinal cord and forebrain. This compound is being developed as an adjunctive therapy for treatment-resistant depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rislenemdaz involves several key steps. The starting material is 4-methylbenzylamine, which undergoes a series of reactions to form the final compound. The synthetic route includes:
Formation of the Piperidine Ring: The initial step involves the formation of a piperidine ring through a cyclization reaction.
Fluorination: The piperidine ring is then fluorinated at the 3-position.
Attachment of the Pyrimidinylamino Group: The fluorinated piperidine is reacted with a pyrimidinylamine derivative to attach the pyrimidinylamino group.
Esterification: The final step involves esterification to form the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Rislenemdaz undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: The compound can also be reduced under specific conditions.
Substitution: This compound can participate in substitution reactions, especially at the fluorinated piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of a ketone or an alcohol, while reduction can yield a fully saturated piperidine ring .
Scientific Research Applications
Rislenemdaz has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and behavior of NMDA receptor antagonists.
Biology: this compound is used in research to understand the role of NMDA receptors in various biological processes.
Medicine: The primary application of this compound is in the treatment of major depressive disorder and treatment-resistant depression.
Mechanism of Action
Rislenemdaz exerts its effects by selectively binding to the GluN2B subunit of the NMDA receptor. This prevents endogenous glutamate from activating the receptor, thereby modulating glutamatergic neurotransmission. The inhibition of NMDA receptor activity leads to a reduction in excitatory neurotransmission, which is believed to contribute to its antidepressant effects. The compound also affects the expression of brain-derived neurotrophic factor (BDNF) and c-Fos in the lateral habenula, which are involved in the pathogenesis of depression .
Comparison with Similar Compounds
Similar Compounds
Ketamine: Another NMDA receptor antagonist used for its rapid antidepressant effects.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Ifenprodil: A selective GluN2B antagonist with similar properties to Rislenemdaz.
Uniqueness
This compound is unique in its high selectivity for the GluN2B subunit, which allows it to mitigate depressive symptoms with fewer off-target effects compared to other NMDA receptor antagonists. Its rapid onset of action and oral bioavailability make it a promising candidate for the treatment of treatment-resistant depression .
Properties
IUPAC Name |
(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECBFDWSXWAXHY-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031864 | |
Record name | Rislenemdaz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808733-05-3, 808732-98-1 | |
Record name | rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=808733-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rislenemdaz [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0657, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CERC-301 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rislenemdaz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RISLENEMDAZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RISLENEMDAZ, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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